molecular formula C18H15Cl2N3O2 B6347548 4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354938-78-5

4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347548
CAS RN: 1354938-78-5
M. Wt: 376.2 g/mol
InChI Key: SLRMCRJIQPHCGM-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (DCDP) is a synthetic compound with a wide range of potential applications in scientific research. It is a member of a class of compounds known as pyrimidines, which are nitrogen-containing heterocyclic compounds that are found in many biological molecules. DCDP has been studied extensively for its potential applications in biochemistry and physiology, as well as its potential to be used in lab experiments.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in biochemistry and physiology. It has been used in a variety of studies to investigate the structure and function of proteins, enzymes, and other biological molecules. It has also been used in studies of the mechanisms of action of drugs and other compounds, as well as in studies of the biochemical and physiological effects of these compounds. In addition, this compound has been used in studies of the effects of environmental pollutants on biological systems.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that it binds to certain proteins and enzymes, altering their structure and function. It is also believed that this compound can interact with other molecules, such as hormones and neurotransmitters, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an effect on the activity of certain proteins and enzymes. It has also been shown to affect the activity of certain hormones and neurotransmitters. In addition, it has been shown to have a protective effect on cells from damage caused by environmental pollutants.

Advantages and Limitations for Lab Experiments

4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents. It is also relatively non-toxic and has a low potential for causing side effects. However, it can be difficult to obtain in large quantities and can be expensive to purchase.

Future Directions

There are several potential future directions for the study of 4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and environmental studies. Additionally, further research could be done to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research could be done to explore the potential of this compound as a therapeutic agent.

Synthesis Methods

4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process starting with the reaction of 4-chloro-3-nitrophenol with 3,4-dimethoxyphenylhydrazine. This reaction yields a hydrazone intermediate that is then reacted with 3,4-dichlorophenylhydrazine to form the desired product. The reaction is carried out in a solvent such as ethanol and can be catalyzed by a base such as sodium hydroxide. The final product is a white solid that can be purified through recrystallization and analyzed using spectroscopic methods such as NMR and UV-visible spectroscopy.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-24-16-6-4-11(8-17(16)25-2)15-9-14(22-18(21)23-15)10-3-5-12(19)13(20)7-10/h3-9H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRMCRJIQPHCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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